4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
Description
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Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-15-11-16(2)13-27(12-15)32(29,30)20-9-5-18(6-10-20)22(28)26-23-25-21(14-31-23)17-3-7-19(24)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIUXPVUBXDMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group derived from 3,5-dimethylpiperidine and a thiazole moiety attached to a benzamide core. Its molecular formula is , with a molecular weight of approximately 357.45 g/mol. The structural complexity suggests diverse interactions with biological targets, particularly in cancer therapy and angiogenesis inhibition.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound is believed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. Inhibition of VEGFR-2 can lead to reduced vascularization in tumors, thereby limiting their growth and metastasis.
- Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines. For instance, it has shown significant inhibitory effects on cell proliferation in assays involving human cancer cell lines such as HT-29 (colorectal cancer), A431 (skin cancer), and PC3 (prostate cancer).
Case Studies and Experimental Data
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits IC50 values ranging from 10 to 20 µM against several cancer cell lines. These values indicate moderate potency compared to established chemotherapeutic agents.
- Western Blot Analysis : Studies using Western blotting techniques have revealed that treatment with this compound leads to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), suggesting an induction of apoptosis in treated cells.
- VEGFR-2 Inhibition : The compound has been characterized as a selective inhibitor of VEGFR-2, with IC50 values reported in the low nanomolar range (e.g., IC50 = 8 nM). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Data Table: Biological Activity Overview
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HT-29 | 15 | Induction of apoptosis |
| Cytotoxicity | A431 | 12 | Induction of apoptosis |
| Cytotoxicity | PC3 | 18 | Induction of apoptosis |
| VEGFR-2 Inhibition | - | 8 | Inhibition of angiogenesis |
Scientific Research Applications
Research indicates that this compound exhibits significant anticancer properties, particularly through its action as a kinase inhibitor . The inhibition of specific kinases is crucial in the treatment of various cancers, as these enzymes are often dysregulated in tumor cells.
Anticancer Properties
-
Inhibition of Non-Small Cell Lung Cancer (NSCLC) :
- The compound has shown potent activity against NSCLC cell lines by targeting the epidermal growth factor receptor (EGFR), especially effective against the L858R mutation associated with drug resistance.
- IC50 Values : Studies report IC50 values ranging from 5 to 20 nM for EGFR inhibition in NSCLC models.
-
Broad-Spectrum Activity Against Cancer Cell Lines :
- In vitro studies have demonstrated efficacy against various cancer types beyond NSCLC, with significant reductions in cell viability observed across multiple cell lines.
Study on NSCLC
A pivotal study assessed the efficacy of this compound in NSCLC models, revealing its ability to inhibit both wild-type and mutant forms of EGFR. The results indicated a higher potency against the L858R mutation, which is often associated with resistance to conventional therapies.
Metabolic Stability Assessment
Another investigation focused on the metabolic stability of the compound using liver microsomes and plasma samples. Findings indicated favorable stability profiles, suggesting a promising pharmacokinetic profile for further development as a therapeutic agent.
| Biological Activity | IC50 (nM) | Cell Line | Notes |
|---|---|---|---|
| EGFR Inhibition | 5 - 20 | Non-Small Cell Lung Cancer | More potent against L858R mutant |
| Growth Inhibition | <50 | Various Cancer Cell Lines | Significant reduction in cell viability |
| Metabolic Stability | N/A | Rat and Human Liver Microsomes | Good stability; no significant CYP inhibition |
Synthesis and Development
The synthesis of this compound involves several steps that typically include the formation of thiazole rings and the introduction of piperidine and sulfonyl groups. The methodologies applied in synthesizing such compounds often utilize established protocols in organic chemistry to ensure high yields and purity.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires multistep reactions, with precise control over reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (70–100°C) for sulfonylation and coupling steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Reaction time : Extended times (12–24 hrs) for amide bond formation to ensure completion . Methodological tip: Monitor reaction progress via TLC or HPLC to adjust conditions dynamically.
Q. How can structural identity and purity be confirmed post-synthesis?
Use a combination of analytical techniques:
Q. What initial biological screening approaches are recommended for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin-like serine proteases) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the 4-fluorophenyl-thiazole moiety?
Design derivatives with systematic substitutions:
- Replace the 4-fluorophenyl group with chloro-, methyl-, or nitro-substituted aryl rings .
- Modify the thiazole ring to oxadiazole or pyrimidine to assess electronic effects . Methodological validation: Compare IC₅₀ values in enzyme assays and logP measurements to quantify lipophilicity .
Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?
- Meta-analysis : Compile data from structurally similar compounds (e.g., 4-chloro or 4-nitro derivatives) to identify trends .
- Crystallography : Solve the co-crystal structure with target proteins (e.g., kinases) to clarify binding modes .
- Molecular dynamics simulations : Model interactions with biological targets to explain potency variations .
Q. How can the sulfonyl-piperidine group’s role in target binding be experimentally validated?
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-ATP for kinases) to assess displacement .
- Site-directed mutagenesis : Modify residues in the target protein’s sulfonyl-binding pocket (e.g., lysine to alanine) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Q. What analytical methods are suitable for stability studies under physiological conditions?
- Forced degradation : Expose the compound to pH 1–13, heat (40–60°C), and UV light .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the sulfonyl group) .
- Circular dichroism (CD) : Monitor conformational changes in solution over time .
Methodological Notes
- Data reproducibility : Replicate key experiments (e.g., enzyme assays) with ≥3 biological replicates and report standard deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
